molecular formula C16H23FN2O2 B1449109 Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate CAS No. 1803581-41-0

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate

Cat. No. B1449109
M. Wt: 294.36 g/mol
InChI Key: ZZFJDIPACBIKFF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate” are not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Characterization

  • A sterically congested piperazine derivative, closely related to tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate, was prepared using a modified approach, emphasizing the compound's utility in generating pharmacologically relevant cores due to its novel chemistry and synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Crystallography and Biological Activity

  • Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, underwent crystallographic analysis, revealing its three-dimensional architecture characterized by weak C-H···O interactions and π–π stacking. Despite exhibiting moderate anthelmintic activity, its detailed structural characterization lays groundwork for further modification and potential therapeutic applications (Sanjeevarayappa et al., 2015).

Synthetic Methods and Intermediates

  • Efforts in synthesizing complex piperazine derivatives highlight the importance of tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate as a potential intermediate. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, a key intermediate in producing biologically active compounds like omisertinib (AZD9291), demonstrates the strategic synthesis and optimization of related compounds for high yields and significant utility in drug development (Zhao et al., 2017).

Anticorrosive Applications

  • A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive properties for carbon steel in acidic conditions. Through electrochemical, quantum chemical, and surface characterization studies, it showed a high inhibition efficiency, underscoring the potential of structurally similar compounds like tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate in corrosion inhibition applications (Praveen et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

Future Directions

The future directions for the use or study of this compound are not specified in the retrieved data .

properties

IUPAC Name

tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJDIPACBIKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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